molecular formula C10H22N2O2 B1271900 1-(2,2-Diethoxyethyl)piperazine CAS No. 82516-06-1

1-(2,2-Diethoxyethyl)piperazine

Cat. No. B1271900
CAS RN: 82516-06-1
M. Wt: 202.29 g/mol
InChI Key: VHGGJFCLQZMVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine derivatives are a class of compounds with diverse applications, particularly in the pharmaceutical industry. The synthesis and structural characterization of these compounds are of significant interest due to their potential use as intermediates in drug development. The papers reviewed here focus on various piperazine derivatives, including those with modifications to the piperazine ring and substitutions at the phenyl ring.

Synthesis Analysis

The synthesis of piperazine derivatives involves multiple steps, including cyclocondensation, alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione involves a cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine is achieved through a sequence of reactions starting from 2,6-dichloro-nitrobenzene and piperazine . These processes are influenced by various factors, including the nature of substituents and reaction conditions.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are characterized using techniques such as IR, 1H NMR, and X-ray crystallography. The crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, for example, reveals a monoclinic system with specific unit cell dimensions and a crystallographically imposed symmetry center . The orientation of substituents and the overall molecular geometry play a crucial role in the solid-state packing of these molecules, as seen in the preference for certain arene interactions and hydrogen bonding patterns .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of nitro, methoxy, and chloro substituents can influence the reactivity and interaction of these compounds. For example, the nitro group can undergo reduction, while the methoxy and chloro groups can be involved in alkylation and substitution reactions . The chemical behavior of these compounds is essential for their potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting points, and thermochemical behavior, are influenced by their molecular structure. The presence of different substituents, such as methoxy, ethoxy, and longer alkyl chains, affects these properties. For instance, increasing hydrocarbon chain length can decrease the freezing point temperatures due to higher entropic penalties for hydrocarbon chain organization . These properties are critical for the practical use of piperazine derivatives in various applications.

Scientific Research Applications

Radiopharmaceutical Development

1-(2,2-Diethoxyethyl)piperazine analogues have been explored for potential use as positron emission tomography (PET) radiotracers, particularly in the context of oncology. Efforts have been focused on creating analogues with reduced lipophilicity to enhance their utility in therapeutic and diagnostic applications. For example, compound (-)-(S)-9, an analogue with σ(2)-selectivity and moderate lipophilicity, has shown potential due to its minimal antiproliferative activity, making it a candidate for tumor cell entry without significant adverse effects (Abate et al., 2011).

Antiviral Drug Development

Piperazine derivatives have been synthesized and evaluated for their efficacy against HIV-1 reverse transcriptase, an essential enzyme in the HIV replication process. These efforts have led to the discovery of bis(heteroaryl)piperazines (BHAPs), which are significantly more potent than their predecessors in inhibiting the HIV-1 reverse transcriptase enzyme. This research has paved the way for the development of novel non-nucleoside reverse transcriptase inhibitors (Romero et al., 1994).

Serotonin Antagonist Development

Research has been conducted on analogues of 1-(2-Methoxyphenyl)piperazine for their potential as serotonin antagonists, specifically targeting the 5-HT1A serotonin receptor. Structural modifications to these compounds have been studied to improve their selectivity and affinity, leading to the development of compounds with high affinity for 5-HT1A sites and significant selectivity over other receptor sites (Raghupathi et al., 1991).

Carbon Dioxide Capture

Concentrated, aqueous solutions of piperazine, including this compound analogues, have been investigated for their potential in carbon dioxide capture. Piperazine's resistance to thermal degradation and oxidation, compared to other amines, makes it a promising solvent for CO2 absorption/stripping processes. This attribute allows for the use of higher temperatures and pressures in the stripper, potentially leading to energy savings in carbon capture processes (Freeman et al., 2010).

Mechanism of Action

While the specific mechanism of action for “1-(2,2-Diethoxyethyl)piperazine” is not mentioned in the search results, it’s worth noting that piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

The safety data sheet for “1-(2,2-Diethoxyethyl)piperazine” indicates that it causes skin irritation . It also contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

properties

IUPAC Name

1-(2,2-diethoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-3-13-10(14-4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGGJFCLQZMVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCNCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372034
Record name 1-(2,2-diethoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82516-06-1
Record name 1-(2,2-diethoxyethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82516-06-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.